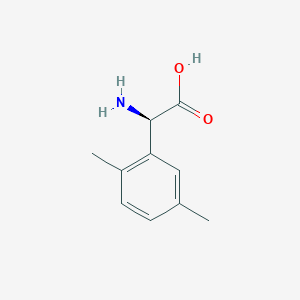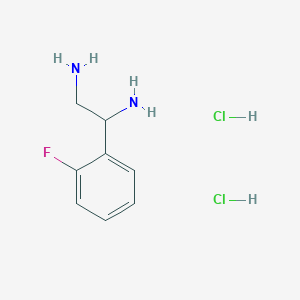
5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol: is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of bromine atoms at the 5th and 7th positions, a methyl group at the 2nd position, and a hydroxyl group at the 8th position of the tetrahydroquinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol typically involves the bromination of 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol. The process can be carried out using bromine or bromine-containing reagents under controlled conditions. For instance, the compound can be synthesized by dissolving 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol in a suitable solvent, followed by the addition of bromine in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: In chemistry, 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been studied for its potential anticancer properties, particularly in the development of lanthanide complexes that exhibit cytotoxic activity against cancer cells . Additionally, it is used in the design of probes for mitochondrial imaging and chemodynamic therapy .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with molecular targets and pathways within cells. For instance, in anticancer research, the compound forms complexes with lanthanides that inhibit telomerase activity and induce DNA damage-mediated apoptosis in cancer cells . Additionally, it can generate reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cell death .
類似化合物との比較
5,7-Dibromo-8-hydroxyquinoline: Similar in structure but lacks the tetrahydroquinoline ring.
5,7-Dichloro-2-methyl-8-quinolinol: Similar but with chlorine atoms instead of bromine.
2-Methyl-8-hydroxyquinoline: Lacks the bromine atoms at the 5th and 7th positions.
Uniqueness: 5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is unique due to the presence of both bromine atoms and the tetrahydroquinoline ring, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential anticancer activity make it a valuable compound for research and industrial applications .
特性
分子式 |
C10H11Br2NO |
|---|---|
分子量 |
321.01 g/mol |
IUPAC名 |
5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
InChI |
InChI=1S/C10H11Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h4-5,13-14H,2-3H2,1H3 |
InChIキー |
GXXSPDXYAPQZST-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(N1)C(=C(C=C2Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



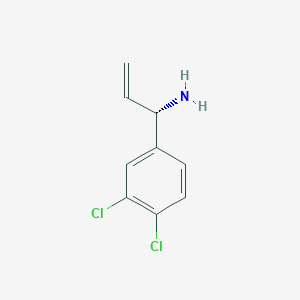

![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)
![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)

![Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate](/img/structure/B13048616.png)
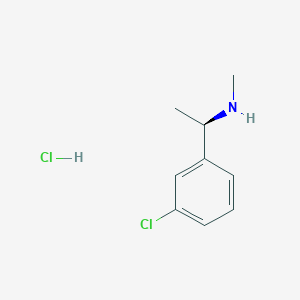

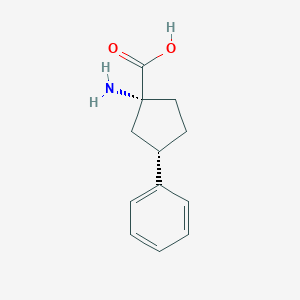
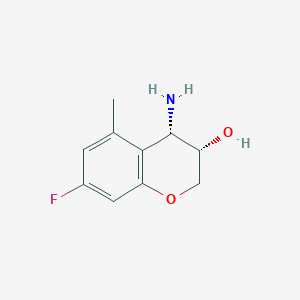
![Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B13048647.png)
